An In-depth Technical Guide to the Basic Properties of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride
An In-depth Technical Guide to the Basic Properties of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propyl-1H-pyrazol-4-ylamine dihydrochloride is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole nucleus is a key pharmacophore found in a variety of clinically used drugs.[1] The basicity of molecules is a fundamental physicochemical property that governs their solubility, membrane permeability, and target engagement. As a dihydrochloride salt, 1-Propyl-1H-pyrazol-4-ylamine is formulated to enhance its aqueous solubility and stability, making it amenable to use in biological assays and as a versatile building block in organic synthesis.
This guide provides a comprehensive overview of the basic properties of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, including its synthesis, a discussion of its basic centers, and detailed protocols for the experimental determination of its pKa and solubility.
Physicochemical and Basic Properties
The properties of 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-propyl-1H-pyrazol-4-amine;dihydrochloride | N/A |
| CAS Number | 1185103-69-8 | [2] |
| Molecular Formula | C₆H₁₃Cl₂N₃ | |
| Molecular Weight | 198.09 g/mol | |
| Form | Solid |
Understanding the Basicity of 1-Propyl-1H-pyrazol-4-ylamine
The basicity of 1-Propyl-1H-pyrazol-4-ylamine arises from the lone pairs of electrons on its three nitrogen atoms: the two nitrogens in the pyrazole ring (N1 and N2) and the exocyclic amino group at the C4 position. The dihydrochloride salt form indicates that two of these basic centers are protonated.
-
Pyrazole Ring Nitrogens: The pyrazole ring itself is a weak base. The N2 nitrogen is considered the primary basic center of the pyrazole ring, while the N1 nitrogen's lone pair is involved in the aromatic sextet, making it significantly less basic.[3]
-
Exocyclic Amino Group: The 4-amino group is a primary amine and is expected to be the most basic center in the molecule.
The protonation equilibria are illustrated in the diagram below.
Caption: Protonation equilibria of 1-Propyl-1H-pyrazol-4-ylamine.
Synthesis and Characterization
A common and effective method for the synthesis of aminopyrazoles is the reduction of the corresponding nitropyrazole.[4] A plausible synthetic route to 1-Propyl-1H-pyrazol-4-ylamine is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride.
Experimental Protocol for Synthesis
Step 1: Synthesis of 1-Propyl-4-nitro-1H-pyrazole
-
To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add potassium carbonate (1.5 equivalents).
-
To this suspension, add 1-bromopropane (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-propyl-4-nitro-1H-pyrazole.
Step 2: Synthesis of 1-Propyl-1H-pyrazol-4-ylamine (Free Base)
-
Dissolve 1-propyl-4-nitro-1H-pyrazole (1 equivalent) in a solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 1-propyl-1H-pyrazol-4-ylamine as the free base.
Step 3: Formation of 1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride
-
Dissolve the crude 1-propyl-1H-pyrazol-4-ylamine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2.2 equivalents) dropwise with stirring.
-
A precipitate should form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-propyl-1H-pyrazol-4-ylamine dihydrochloride.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Experimental Determination of Basic Properties
Protocol for pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Workflow for Potentiometric Titration
Caption: Experimental workflow for pKa determination by potentiometric titration.
Step-by-Step Procedure:
-
Preparation: Accurately weigh approximately 0.1 mmol of 1-propyl-1H-pyrazol-4-ylamine dihydrochloride and dissolve it in 10 mL of deionized water.
-
Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing standardized ~0.1 M NaOH.
-
Titration: Add the NaOH solution in small increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The two equivalence points can be determined from the inflection points of the curve, which are more accurately found by plotting the first or second derivative of the titration curve.
-
pKa Calculation: The pKa values are equal to the pH at the half-equivalence points.
Protocol for pKa Determination by UV-Vis Spectroscopy
This method is useful for compounds with a chromophore near the ionizing center, as the UV-Vis absorbance will change with pH.[5][6]
Step-by-Step Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).
-
Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 12).
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to a final constant concentration.
-
Spectral Acquisition: Record the UV-Vis spectrum for each buffered solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.
Protocol for Aqueous Solubility Determination
-
Sample Preparation: Add an excess amount of 1-propyl-1H-pyrazol-4-ylamine dihydrochloride to a known volume of deionized water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC with UV detection or quantitative NMR.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Safety and Handling
Based on the safety data for related aminopyrazoles, the following precautions are recommended.[7][8][9]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with applications as anti-inflammatory, anticancer, and antimicrobial agents.[1] 1-Propyl-1H-pyrazol-4-ylamine dihydrochloride, as a functionalized pyrazole, serves as a valuable building block for the synthesis of more complex molecules. The primary amino group provides a reactive handle for a variety of chemical transformations, including amidation, alkylation, and the formation of other nitrogen-containing heterocycles. This allows for the exploration of chemical space in the development of novel therapeutic agents.
References
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PubChem. 1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]
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PubChem. Pyrazol-3-ylamine. National Center for Biotechnology Information. [Link]
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PubChem. Pyrazole. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. [Link]
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University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. [Link]
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PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
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National Institutes of Health. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]
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